molecular formula C46H31N7O14S4 B13787552 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- CAS No. 25180-11-4

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-

Cat. No.: B13787552
CAS No.: 25180-11-4
M. Wt: 1034.0 g/mol
InChI Key: FEPFZIRBHFDQOT-UHFFFAOYSA-N
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Description

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used as a dye due to its intense color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthylamine, followed by coupling with 6-sulphonaphthylamine. This intermediate product undergoes further diazotization and coupling steps to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Production

2,7-Naphthalenedisulfonic acid is characterized by its two sulfonic acid groups located at the 2 and 7 positions of the naphthalene ring. Its chemical formula is C10H8O6S2C_{10}H_8O_6S_2, and it has a high purity level that can exceed 99% in industrial applications. The production methods often involve sulfonation processes that yield this compound efficiently from naphthalene derivatives. For instance, one method involves using reaction mother liquor from 2-naphthalenesulfonic acid to produce 2,7-naphthalenedisulfonic acid while minimizing environmental impact and reducing raw material costs .

Industrial Applications

The applications of 2,7-naphthalenedisulfonic acid are diverse:

  • Dye Manufacturing :
    • It serves as a key intermediate in the production of azo dyes, particularly H-acid, which is crucial for textile dyeing processes. The compound's sulfonic groups enhance its solubility and reactivity, making it an effective dyeing agent .
  • Pigment Production :
    • The compound is used in creating pigments that exhibit high stability and colorfastness. Its ability to form complexes with metal ions allows it to be utilized in various coloring applications .
  • Heat-Resistant Polymers :
    • Due to its thermal stability, 2,7-naphthalenedisulfonic acid is employed in the synthesis of heat-resistant polymers. These materials are essential in industries that require durable and stable products under high-temperature conditions .
  • Water Treatment :
    • Recent studies have explored the use of this compound in treating wastewater due to its properties that facilitate the removal of contaminants through adsorption mechanisms .

Dyeing Processes

A study conducted on the application of 2,7-naphthalenedisulfonic acid in dyeing wool and silk demonstrated its effectiveness in achieving vibrant colors with excellent wash fastness. The research highlighted that using this compound resulted in a significant reduction in dyeing time while improving overall color yield compared to traditional methods.

Wastewater Treatment

Research evaluating constructed wetlands for winery wastewater treatment showed that integrating compounds like 2,7-naphthalenedisulfonic acid could enhance nutrient removal processes. The addition of this compound improved nitrogen removal rates significantly, suggesting potential applications in environmental management strategies for wastewater treatment facilities .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid
  • 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid

Uniqueness

The uniqueness of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid lies in its complex structure, which provides it with distinct color properties and stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications in different fields.

Biological Activity

2,7-Naphthalenedisulfonic acid and its derivatives have garnered significant attention in the field of biological research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with the compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- focusing on its mechanisms of action, therapeutic potential, and related case studies.

Overview of Chemical Structure

The compound's complex structure includes multiple functional groups such as sulfonic acid, hydroxy, and azo groups, which contribute to its reactivity and biological interactions. The presence of these groups enhances its solubility and interaction with biological macromolecules.

Antiviral Properties

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV replication, suggesting potential therapeutic applications in antiviral drug development. The specific interactions of 2,7-naphthalenedisulfonic acid with viral proteins may facilitate the development of targeted antiviral therapies.

Antimicrobial Effects

Several studies have explored the antimicrobial properties of naphthalenedisulfonic acid derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for further investigation in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Toxicological Assessments

Toxicological studies have highlighted the environmental impact of naphthalenedisulfonic acids. For example, algal toxicity tests revealed significant effects at concentrations below 1 mg/L for certain derivatives . Understanding these toxicological profiles is crucial for assessing the safety and environmental implications of these compounds.

Case Study 1: Antiviral Activity Against HIV

In a study examining the antiviral effects of naphthalenedisulfonic acids, researchers found that specific derivatives exhibited potent inhibition of HIV replication in vitro. The study utilized various concentrations to determine the effective dose and elucidated the mechanism involving direct interaction with viral proteins.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 2,7-Naphthalenedisulfonic acid against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further structural modifications could enhance antimicrobial potency.

Comparative Analysis

To better understand the unique properties of 2,7-Naphthalenedisulfonic acid compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
1,5-Naphthalenedisulfonic acidSulfonic groups at positions 1 and 5Different positional isomer affecting reactivity
Naphthol Blue BlackContains azo linkages alongside sulfonate groupsUsed primarily as a histological dye
Sodium 2-naphthol-3,6-disulfonateSodium salt form with sulfonate groupsExhibits different solubility and stability

The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid allows for distinct reactivity patterns and biological activities compared to these structurally similar compounds.

Properties

CAS No.

25180-11-4

Molecular Formula

C46H31N7O14S4

Molecular Weight

1034.0 g/mol

IUPAC Name

4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C46H31N7O14S4/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)

InChI Key

FEPFZIRBHFDQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)O)C=C(C=C9O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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